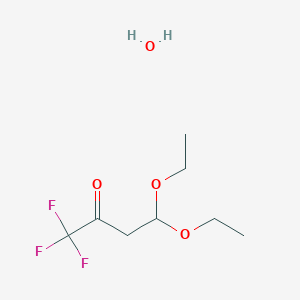
4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate: is a chemical compound with the molecular formula C8H15F3O4 . It is a hydrate form of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one, which is known for its unique chemical properties and applications in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate typically involves the reaction of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one with water under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a specific temperature and pressure to ensure the formation of the hydrate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrate form .
化学反応の分析
Types of Reactions: 4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways involved can vary based on the specific application and context of use .
類似化合物との比較
- 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one
- 4,4-Diethoxy-1,1,1-trifluorobut-2-yne
- 4,4-Diethoxy-1,1,1-trifluorobut-2-ene
Comparison: 4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate is unique due to its hydrate form, which can influence its physical and chemical properties. Compared to its analogs, the hydrate form may exhibit different solubility, stability, and reactivity, making it suitable for specific applications where these properties are advantageous .
特性
分子式 |
C8H15F3O4 |
|---|---|
分子量 |
232.20 g/mol |
IUPAC名 |
4,4-diethoxy-1,1,1-trifluorobutan-2-one;hydrate |
InChI |
InChI=1S/C8H13F3O3.H2O/c1-3-13-7(14-4-2)5-6(12)8(9,10)11;/h7H,3-5H2,1-2H3;1H2 |
InChIキー |
TYMIKXWOSPUHGU-UHFFFAOYSA-N |
正規SMILES |
CCOC(CC(=O)C(F)(F)F)OCC.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


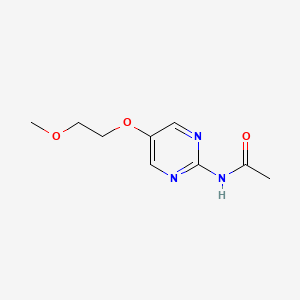

![1-(2-(Diethylamino)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12931656.png)
![5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12931665.png)
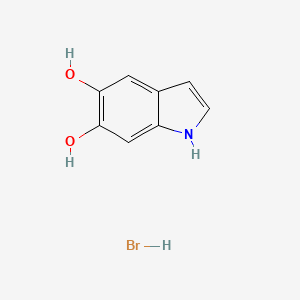
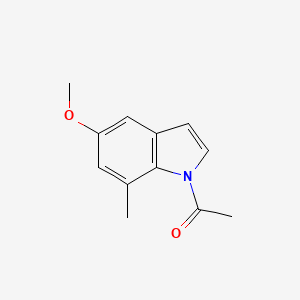
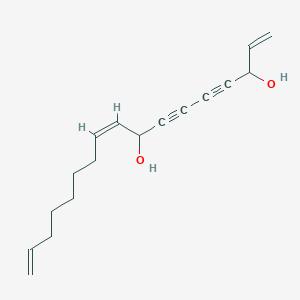
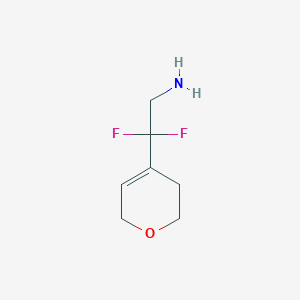
![tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate](/img/structure/B12931701.png)
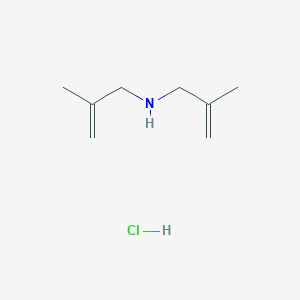
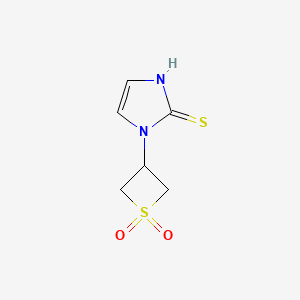
![Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12931719.png)
![(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid](/img/structure/B12931726.png)

